molecular formula C9H7F2NOS B2452011 Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]- CAS No. 155559-57-2

Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-

Cat. No. B2452011
M. Wt: 215.22
InChI Key: QBZRIGLUSGMVKV-UHFFFAOYSA-N
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Description

“Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-” is a chemical compound with the molecular formula C9H7F2NOS and a molecular weight of 215.22 . It is also known by its IUPAC name, 6-fluoro-2-[(2-fluoroethyl)thio]benzo[d]oxazole .


Molecular Structure Analysis

The InChI code for “Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-” is 1S/C9H7F2NOS/c10-3-4-14-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2 . This indicates the presence of nine carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom in the molecule .


Physical And Chemical Properties Analysis

“Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-” is a powder that is stored at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzoxazoles, including “Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-”, are of interest in synthetic organic chemistry, medicinal chemistry, pharmaceuticals, and industrial areas due to their broad substrate scope and potential for functionalization . Future research may focus on developing new synthetic strategies for benzoxazole derivatives and exploring their potential biological activities .

properties

IUPAC Name

6-fluoro-2-(2-fluoroethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NOS/c10-3-4-14-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZRIGLUSGMVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)SCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole

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